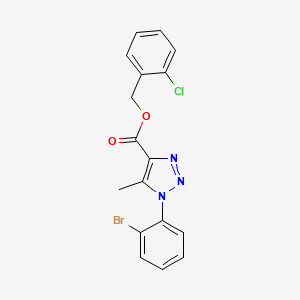

(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-6-2-4-8-14(12)19)20-21-22(11)15-9-5-3-7-13(15)18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRSEYZXZRWWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Triazoles are recognized for their antifungal properties. Research indicates that compounds similar to (2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibit significant activity against various fungal strains. For instance, studies have shown that derivatives can inhibit the growth of Candida species and dermatophytes.

-

Anticancer Properties :

- Research has explored the potential of triazole compounds in cancer therapy. The compound has been studied for its ability to induce apoptosis in cancer cells, particularly in breast and prostate cancers.

Agrochemical Applications

-

Fungicides :

- The compound's structural characteristics allow it to act as a fungicide. Its effectiveness against plant pathogens makes it valuable in agricultural settings to protect crops from fungal infections.

-

Herbicides :

- Certain derivatives of triazoles have shown herbicidal properties, particularly in controlling broadleaf weeds. This application is crucial for enhancing crop yields and managing weed resistance.

Case Studies

-

Clinical Trials :

- A recent clinical trial evaluated the efficacy of a triazole derivative in patients with resistant fungal infections. Results indicated a significant reduction in infection rates compared to standard treatments.

-

Field Studies :

- Field trials assessing the compound's effectiveness as a fungicide demonstrated promising results in controlling Phytophthora infestans, the causative agent of late blight in potatoes.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Halogen Substitution Effects

The compound’s closest analogs are halogenated triazole derivatives with variations in aryl substituents. For example:

- Compound 4 (from ): 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.

- Compound 5 (from ): Bromo-substituted variant of Compound 3.

Key comparisons include:

This may affect molecular packing and binding affinity in biological systems. Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) enhances polarizability and van der Waals interactions, which could improve target binding in therapeutic applications .

Functional Group Variations :

- The target compound’s carboxylate ester group contrasts with thiazole and pyrazole moieties in Compounds 4–4. The ester group increases electrophilicity and may enhance solubility or metabolic stability compared to heterocyclic systems .

Crystallographic and Computational Analysis

Structural comparisons rely on tools like SHELXL (for refinement) and ORTEP (for visualization), which are critical for analyzing intermolecular interactions (e.g., halogen bonding, π-π stacking) in similar compounds. For example, chloro/bromo derivatives often exhibit distinct packing motifs due to differences in halogen bonding strength (Br > Cl) . Computational methods, such as graph-based structure comparison (), further aid in identifying common pharmacophores or interaction patterns .

Comparative Data Table

Research Implications and Gaps

- Steric vs. Electronic Effects : Ortho-halogenation may prioritize steric hindrance over electronic effects, contrasting with para-substituted analogs where electronic contributions dominate.

- Synthetic Accessibility : Bromine’s higher molecular weight and cost compared to chlorine could impact scalability.

- Unanswered Questions : Direct biological data for the target compound is lacking. Future studies should evaluate its pharmacokinetics and toxicity relative to analogs like Compound 4.

Biological Activity

The compound (2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule belonging to the triazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets.

The biological activity of this compound can be attributed to its structural features, particularly the triazole ring. The triazole moiety is known to facilitate interactions with enzymes and receptors through hydrogen bonding and other non-covalent interactions. This can result in modulation of enzymatic activities and cellular signaling pathways, leading to various biological effects including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrate efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial action is likely due to the disruption of cell wall synthesis or interference with nucleic acid synthesis in bacteria .

Anticancer Potential

The compound's anticancer activity has also been investigated. In vitro studies have demonstrated that various triazole derivatives exhibit antiproliferative effects against cancer cell lines. For example, some related compounds have shown IC50 values in the micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT-116) . The mechanism behind this activity may involve inhibition of key enzymes involved in DNA synthesis or apoptosis induction.

Synthesis and Evaluation

A notable study focused on the synthesis of triazole derivatives and their biological evaluation highlighted that specific structural modifications can enhance their anticancer activity. For instance, compounds with halogen substituents exhibited improved potency compared to their non-halogenated counterparts .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 1.1 | Antiproliferative |

| Compound B | 2.6 | Antiproliferative |

| Compound C | 4.24 | Antimicrobial |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities of these compounds with target proteins. These computational analyses suggest that the presence of electronegative substituents like chlorine enhances binding interactions with target enzymes, thereby increasing biological activity .

Comparative Analysis with Similar Compounds

Comparison with other triazole derivatives reveals that the unique combination of functional groups in (2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate contributes to its distinct biological profile. While other compounds may exhibit similar activities, the specific interactions facilitated by this compound's structure may offer advantages in selectivity and potency against particular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.